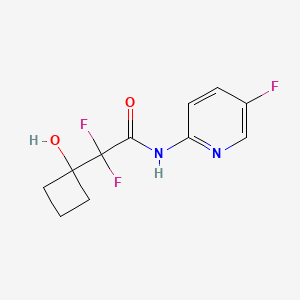
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in positron emission tomography (PET) imaging. This compound has shown promising results in preclinical studies as a radiotracer for imaging neuroinflammation, which is believed to play a role in various neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is believed to play a role in various cellular processes, including steroidogenesis, apoptosis, and inflammation. Binding of this compound to TSPO allows for the visualization and quantification of activated microglia and astrocytes during neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have high affinity and selectivity for TSPO in preclinical studies. It has also been shown to have good pharmacokinetic properties, including high brain uptake and rapid clearance from non-target tissues. This compound has been well-tolerated in preclinical studies, with no observed toxicity or adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its high selectivity and affinity for TSPO, which allows for the specific visualization and quantification of activated microglia and astrocytes during neuroinflammation. Additionally, this compound has good pharmacokinetic properties, making it an ideal candidate for PET imaging. However, one limitation of this compound is its relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in neuroinflammation. Additionally, this compound is not specific to any particular disease or pathology, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in scientific research. One potential application is the use of this compound in longitudinal studies to track changes in neuroinflammation over time. Another potential direction is the development of more specific TSPO ligands that can target specific subtypes of activated microglia and astrocytes. Additionally, this compound could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of neuroinflammation. Finally, this compound could be used in clinical trials to evaluate its potential as a diagnostic tool for various neurological disorders.
Méthodes De Synthèse
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide can be synthesized using a multistep process involving the reaction of 3,5-dichlorophenylacetic acid with pyridine-4-carboxaldehyde, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 120-122°C.
Applications De Recherche Scientifique
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been primarily studied for its potential use as a radiotracer in PET imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This compound binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. This makes this compound a promising tool for imaging neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
Propriétés
IUPAC Name |
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-5-10(6-12(16)7-11)13(19)14(20)18-8-9-1-3-17-4-2-9/h1-7,13,19H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDSHVZFXHYRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)
![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)



![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)